3-Ethoxy-1-(2-thienyl)-1-propanone

Description

Contextualization within Thiophene-Containing Organic Molecules

Thiophene (B33073) and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention from organic and medicinal chemists. nih.gov These five-membered rings containing a sulfur atom are considered privileged pharmacophores due to their diverse biological activities. rsc.org The thiophene nucleus is a key component in numerous FDA-approved drugs, highlighting its importance in pharmaceutical development. nih.govrsc.org Thiophene-containing compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant activities. nih.govresearchgate.net

The versatility of the thiophene ring allows for a wide array of chemical modifications, enabling the synthesis of compounds with tailored properties. nih.gov The incorporation of a thiophene moiety into a molecule can significantly influence its physicochemical characteristics, such as solubility and receptor-binding affinity. nih.gov This makes thiophene a valuable building block in the design of new therapeutic agents and functional materials. nih.govresearchgate.net

Significance of Substituted Propanone Scaffolds in Synthetic Chemistry

Substituted propanone scaffolds are fundamental building blocks in organic synthesis, offering a versatile platform for the construction of more complex molecules. The propanone framework, with its reactive carbonyl group and adjacent carbon atoms, allows for a variety of chemical transformations. These include aldol (B89426) condensations, Michael additions, and various cyclization reactions, making them key intermediates in the synthesis of a wide range of organic compounds.

The strategic placement of substituents on the propanone backbone can be used to control the reactivity and stereochemistry of subsequent reactions. This control is crucial in the synthesis of complex natural products and pharmaceuticals, where precise molecular architecture is often required. The ability to introduce diverse functional groups onto the propanone scaffold allows for the creation of libraries of compounds for screening in drug discovery and materials science. Furthermore, recent advancements have shown that even complex molecular scaffolds can be accessed from readily available starting materials through innovative synthetic routes. acs.org

Overview of the Chemical Structure and Core Functional Groups

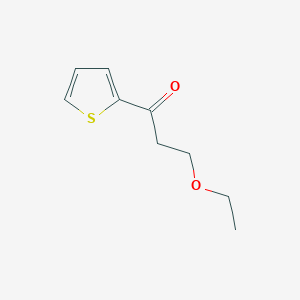

The chemical structure of 3-Ethoxy-1-(2-thienyl)-1-propanone is characterized by three key components: a thiophene ring, a propanone backbone, and an ethoxy group.

Thiophene Ring: A five-membered aromatic ring containing a sulfur atom. In this compound, the ring is attached at the 2-position to the propanone chain.

Propanone Backbone: A three-carbon chain with a carbonyl group (C=O) at the 1-position.

Ethoxy Group: An ethyl group bonded to an oxygen atom (-OCH2CH3), which is attached to the 3-position of the propanone chain.

The combination of these functional groups imparts specific chemical properties to the molecule. The thiophene ring provides aromaticity and a site for potential electrophilic or nucleophilic substitution. The ketone functional group is a key reactive center, participating in a variety of nucleophilic addition and condensation reactions. The ethoxy group, an ether linkage, can influence the molecule's solubility and conformational flexibility.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C9H12O2S |

| Molecular Weight | 184.25 g/mol |

| Appearance | Liquid |

| Purity | 95% |

Data sourced from available chemical supplier information. cymitquimica.com

Current Research Landscape and Emerging Areas

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the broader context of its constituent parts suggests potential areas of investigation. Research into related compounds, such as 3-methylamino-1-(2-thienyl)-1-propanone, highlights the utility of this scaffold as an intermediate in the synthesis of pharmaceuticals. google.com For instance, this related ketone is a key intermediate in the production of Duloxetine®, a medication used to treat depression and anxiety. google.com The synthesis of such intermediates often involves reacting thiophene with a substituted propionic acid derivative. google.com

Emerging research in synthetic chemistry focuses on developing more efficient and environmentally friendly methods for constructing such molecules. google.com The development of novel catalysts and reaction conditions for the functionalization of thiophene and propanone scaffolds is an active area of investigation. google.com Furthermore, the exploration of the biological activities of new thiophene-containing compounds remains a significant driver of research in medicinal chemistry. nih.gov Given the established pharmacological importance of both the thiophene ring and substituted propanone structures, it is plausible that future research will explore the potential applications of this compound and its derivatives in various scientific fields.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-2-11-6-5-8(10)9-4-3-7-12-9/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHBQDCJMHMAJTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(=O)C1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Ethoxy 1 2 Thienyl 1 Propanone

Reactivity at the Carbonyl Group

The ketone functionality is a primary site of reactivity in 3-Ethoxy-1-(2-thienyl)-1-propanone, undergoing a variety of transformations typical of carbonyl compounds.

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon of this compound is electrophilic and susceptible to attack by a wide range of nucleophiles. The general mechanism involves the nucleophile adding to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate can then be protonated to yield the corresponding alcohol. The thienyl group, being electron-rich, can influence the reactivity of the adjacent carbonyl group.

Common nucleophiles that react with ketones like this compound include organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and ylides. For instance, reaction with a Grignard reagent, such as methylmagnesium bromide, would be expected to yield a tertiary alcohol.

Reduction Pathways of the Carbonyl Functionality

The carbonyl group of this compound can be readily reduced to a secondary alcohol, 3-ethoxy-1-(2-thienyl)-1-propanol. This transformation is a fundamental process in organic synthesis. A variety of reducing agents can accomplish this, with the choice of reagent often depending on the desired selectivity and reaction conditions.

Common reducing agents include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent and is often preferred for its compatibility with various functional groups. Lithium aluminum hydride is a much stronger reducing agent and will also readily reduce the ketone.

| Reagent | Product | Typical Conditions |

| Sodium Borohydride (NaBH₄) | 3-Ethoxy-1-(2-thienyl)-1-propanol | Methanol or Ethanol (B145695), Room Temperature |

| Lithium Aluminum Hydride (LiAlH₄) | 3-Ethoxy-1-(2-thienyl)-1-propanol | Anhydrous Ether or THF, followed by aqueous workup |

This table presents typical reagents and conditions for the reduction of ketones and is illustrative for this compound.

Oxidation Reactions of the Ketone

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions, the carbon-carbon bond adjacent to the carbonyl group can be cleaved. The Baeyer-Villiger oxidation is a notable oxidative reaction of ketones. In this reaction, a peroxy acid is used to convert the ketone into an ester. For an unsymmetrical ketone like this compound, the regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent groups. Generally, groups that can better stabilize a positive charge have a higher migratory aptitude.

Formation of Acetals, Ketals, Hemiacetals, and Hemiketals

In the presence of an alcohol and an acid catalyst, this compound can react to form a hemiketal. The hemiketal can then react with a second molecule of the alcohol to form a ketal. This reaction is reversible, and the equilibrium can be driven towards the ketal by removing water from the reaction mixture. The formation of a ketal is a common strategy to protect the ketone functionality during reactions at other sites of the molecule.

The general reaction sequence is as follows:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Nucleophilic attack by alcohol: A molecule of alcohol attacks the carbonyl carbon, forming a protonated hemiketal.

Deprotonation: A base (often the solvent or the conjugate base of the acid catalyst) removes the proton from the newly added oxygen, yielding the hemiketal.

Protonation of the hydroxyl group: The hydroxyl group of the hemiketal is protonated by the acid catalyst.

Elimination of water: The protonated hydroxyl group leaves as a water molecule, forming a resonance-stabilized carbocation.

Attack by a second alcohol molecule: A second molecule of alcohol attacks the carbocation.

Deprotonation: The resulting protonated ketal is deprotonated to give the final ketal product.

Alpha-Carbon Reactivity and Substitution Dynamics

The carbon atoms adjacent to the carbonyl group (α-carbons) in this compound exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl group.

Enol and Enolate Formation and Reactivity

Like other ketones, this compound can exist in equilibrium with its enol tautomer. This tautomerism involves the migration of a proton from an α-carbon to the carbonyl oxygen, forming a carbon-carbon double bond. The equilibrium generally favors the keto form, but the enol form can be a key reactive intermediate.

The α-protons are acidic and can be removed by a suitable base to form an enolate ion. The enolate is a powerful nucleophile, with negative charge delocalized over the α-carbon and the oxygen atom. The formation of the enolate is a crucial step in many carbon-carbon bond-forming reactions.

The reactivity of the enolate allows for a variety of substitution reactions at the α-carbon. For example, the enolate can react with alkyl halides in an Sₙ2 reaction, leading to α-alkylation. It can also participate in condensation reactions, such as the aldol (B89426) condensation.

| Base | Resulting Species | Key Characteristics |

| Hydroxide (B78521) (e.g., NaOH) | Enolate (in equilibrium) | Reversible formation, suitable for some condensation reactions. |

| Alkoxides (e.g., NaOEt) | Enolate (in equilibrium) | Commonly used for Claisen and related condensations. |

| Lithium diisopropylamide (LDA) | Enolate (quantitative) | Strong, non-nucleophilic base for irreversible and regioselective enolate formation. |

This table illustrates common bases used to generate enolates from ketones and their general characteristics.

Alkylation Reactions at the Alpha-Position

The carbon atom adjacent to the carbonyl group, known as the alpha-position, in this compound is susceptible to alkylation reactions. This process involves the replacement of an alpha-hydrogen with an alkyl group, leading to the formation of a new carbon-carbon bond. libretexts.org Such reactions are fundamental in organic synthesis for building more complex molecular frameworks.

The reaction typically proceeds via the formation of an enolate intermediate. A strong base, such as lithium diisopropylamide (LDA) or sodium amide, is generally required to deprotonate the alpha-carbon, creating the nucleophilic enolate. libretexts.orglibretexts.org This enolate then undergoes a nucleophilic substitution reaction (SN2 type) with an alkyl halide (e.g., chloride, bromide, iodide) or other suitable electrophile with a good leaving group. libretexts.orglibretexts.org The choice of base and reaction conditions can influence the regioselectivity of the alkylation in unsymmetrical ketones. libretexts.orgnih.gov For instance, using LDA in a non-polar solvent at low temperatures tends to favor the formation of the less substituted (kinetic) enolate, while a weaker base in a protic solvent at room temperature can lead to the more substituted (thermodynamic) enolate. libretexts.org

Table 1: Reagents and Conditions for Alpha-Alkylation

| Reagent Type | Specific Examples | Role in Reaction |

| Base | Lithium diisopropylamide (LDA), Sodium amide | Deprotonates the alpha-carbon to form the enolate |

| Alkylating Agent | Alkyl halides (e.g., CH₃I, CH₃CH₂Br) | Provides the alkyl group to be added |

| Solvent | Tetrahydrofuran (THF), Diethyl ether | Provides the reaction medium |

Recent advancements have also explored catalytic, enantioselective methods for the direct α-alkylation of ketones with unactivated alkyl halides, employing novel bimetallic ligands to achieve high yields and enantioselectivities. nih.gov These methods offer a powerful tool for the synthesis of chiral ketones with α-quaternary carbon stereocenters. nih.gov

Halogenation Reactions at the Alpha-Position

The alpha-position of this compound can also undergo halogenation, where one or more alpha-hydrogens are replaced by a halogen atom (Cl, Br, or I). pressbooks.pub This reaction can be catalyzed by either an acid or a base, proceeding through different mechanisms. pressbooks.publibretexts.org

Under acidic conditions, the reaction typically results in the substitution of a single alpha-hydrogen. pressbooks.pub The mechanism involves the acid-catalyzed formation of an enol intermediate, which then acts as a nucleophile and attacks the halogen. libretexts.orglibretexts.org The introduction of the first halogen deactivates the carbonyl group towards further protonation, thus preventing polyhalogenation. pressbooks.pub

In contrast, base-promoted halogenation often leads to the replacement of all available alpha-hydrogens. pressbooks.publibretexts.org The mechanism proceeds through the formation of an enolate ion. The electron-withdrawing nature of the initially substituted halogen increases the acidity of the remaining alpha-hydrogens, making subsequent deprotonations and halogenations more rapid. pressbooks.pub This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.org

Table 2: Conditions for Alpha-Halogenation

| Condition | Catalyst | Outcome |

| Acidic | H⁺ | Monohalogenation |

| Basic | OH⁻ | Polyhalogenation |

Alpha-bromo ketones, synthesized through this method, are valuable intermediates for creating α,β-unsaturated ketones via dehydrobromination. libretexts.org

Condensation Reactions with Various Nucleophiles

This compound can participate in condensation reactions with a variety of nucleophiles. A notable example is the Knoevenagel condensation, which is a modification of the aldol condensation. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to the ketone, followed by a dehydration step to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com

The active hydrogen compound typically has the form Z-CH₂-Z or Z-CHR-Z, where Z is an electron-withdrawing group such as a carbonyl, cyano, or nitro group. wikipedia.org The reaction is usually catalyzed by a weak base, like an amine, which is strong enough to deprotonate the active methylene (B1212753) compound but not the ketone itself, thus preventing self-condensation. wikipedia.orgjk-sci.com The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds and is utilized in the synthesis of various functionalized molecules. acs.orgnih.gov

Aldol and Ketol Reactions Involving the Ketone Moiety

The ketone functional group in this compound allows it to undergo aldol and ketol reactions. The aldol addition is a fundamental carbon-carbon bond-forming reaction in organic chemistry where an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone (an aldol), followed by dehydration to give a conjugated enone. youtube.com

In a crossed or mixed aldol reaction, two different carbonyl compounds are reacted. To obtain a good yield of a single product, one of the carbonyl compounds should not have any alpha-hydrogens (and thus cannot form an enolate), or one should be significantly more reactive than the other. youtube.com In the context of this compound, it can react with an aldehyde, which is generally more reactive than a ketone, to form a ketol. libretexts.org This reaction can be catalyzed by either acid or base. libretexts.org The resulting β-hydroxy ketone can often be dehydrated, especially under acidic or heated basic conditions, to yield an α,β-unsaturated ketone. youtube.com

Reactivity of the Thiophene (B33073) Moiety

Electrophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution reactions. brainly.in Thiophene is generally more reactive than benzene (B151609) in these reactions and substitution preferentially occurs at the C5 position (adjacent to the sulfur and para to the acyl group) due to the directing effect of the sulfur atom and the deactivating, meta-directing nature of the acyl group. stackexchange.compearson.com The sulfur atom can stabilize the intermediate carbocation (the sigma complex) formed during electrophilic attack at the C2 or C5 position through resonance. stackexchange.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. brainly.in These reactions typically require a Lewis acid catalyst to generate the electrophile. youtube.com The specific conditions will depend on the reactivity of the electrophile and the desired product.

Organometallic Transformations and Cross-Coupling Reactions

The thiophene moiety of this compound can be involved in various organometallic transformations and cross-coupling reactions. These reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. youtube.comyoutube.com

A common approach involves the conversion of a halogenated thiophene derivative into an organometallic reagent, such as an organolithium or Grignard reagent, which can then react with various electrophiles. Alternatively, the thiophene ring can participate in transition metal-catalyzed cross-coupling reactions. youtube.com Prominent examples of such reactions include the Suzuki, Stille, Negishi, and Heck reactions. youtube.com These reactions typically involve the coupling of an organometallic compound with an organic halide in the presence of a transition metal catalyst, most commonly palladium. youtube.comyoutube.com For instance, a bromo- or iodo-substituted derivative of this compound could be coupled with a variety of partners, such as boronic acids (Suzuki), organostannanes (Stille), or organozincs (Negishi), to introduce new substituents onto the thiophene ring. youtube.com These reactions have a broad scope and are widely used in the synthesis of complex organic molecules. youtube.com

Table 3: Common Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst |

| Suzuki | Organoborane + Organic Halide | Palladium |

| Stille | Organostannane + Organic Halide | Palladium |

| Negishi | Organozinc + Organic Halide | Palladium |

| Heck | Alkene + Organic Halide | Palladium |

Transformations Involving the Ethoxy Group

The ethoxy group in this compound is a key site for chemical modification, allowing for cleavage of the ether linkage or its interconversion into other functional groups.

The ether linkage in β-alkoxy ketones can be cleaved under various conditions, most commonly using strong acids. The mechanism of this cleavage, whether S(_N)1 or S(_N)2, is dependent on the structure of the ether and the reaction conditions. For a primary ether such as the ethoxy group in the title compound, the reaction with a strong nucleophilic acid like hydrobromic acid (HBr) or hydroiodic acid (HI) typically proceeds through an S(_N)2 mechanism.

The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). Subsequently, the halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks the ethyl group, leading to the formation of an ethyl halide and the corresponding β-hydroxy ketone.

General Reaction for Ether Cleavage:

R-O-R' + HX → R-OH + R'-X

In the context of this compound, this would yield 3-hydroxy-1-(2-thienyl)-1-propanone and ethyl iodide or bromide.

| Ether Type | Reagent | Mechanism | Products |

| Primary Alkyl Ether | HI or HBr | S(_N)2 | Alkyl Halide + Primary Alcohol |

| Secondary Alkyl Ether | HI or HBr | S(_N)2 or S(_N)1 | Mixture of products |

| Tertiary Alkyl Ether | HI or HBr | S(_N)1 | Tertiary Alkyl Halide + Alcohol |

Table 2: General Mechanisms for Acid-Catalyzed Ether Cleavage

Beyond complete cleavage, the ethoxy group can potentially be transformed into other functional groups. While specific examples for this compound are scarce, general principles of functional group interconversion can be applied.

One potential transformation is the oxidation of the ether. Although ethers are generally quite stable to oxidation, certain reagents can effect this transformation. For instance, the oxidation of secondary methyl ethers to ketones has been reported using reagents like calcium hypochlorite (B82951) under mild acidic conditions. However, the oxidation of a primary ether like the ethoxy group would be more challenging and might lead to cleavage or other side reactions.

Another possibility is the elimination of the ethoxy group. In β-alkoxy ketones, base-catalyzed elimination can lead to the formation of α,β-unsaturated ketones. This reaction would proceed via an E1cB (Elimination Unimolecular Conjugate Base) mechanism, where a base would deprotonate the acidic α-proton, followed by the elimination of the ethoxide anion to form a carbon-carbon double bond. The product of such a reaction with this compound would be 1-(2-thienyl)prop-2-en-1-one.

| Starting Functional Group | Reagents | Product Functional Group | Reaction Type |

| Ether (Primary) | Strong Acid (e.g., HI) | Alcohol + Alkyl Halide | Cleavage (S(_N)2) |

| β-Alkoxy Ketone | Base | α,β-Unsaturated Ketone | Elimination (E1cB) |

Table 3: Potential Functional Group Interconversions of the Ethoxy Group in a β-Ethoxy Ketone

Derivatives, Analogues, and Structure Reactivity Relationships

Synthesis of Substituted 3-Ethoxy-1-(2-thienyl)-1-propanone Derivatives

The synthesis of derivatives of this compound can be systematically approached by modifying the thiophene (B33073) ring, altering the propanone chain, or introducing chiral centers.

The thiophene ring is a key component that can be readily functionalized. nih.gov The sulfur atom within the thiophene ring possesses two lone pairs of electrons, one of which participates in the aromatic system, making the ring susceptible to electrophilic aromatic substitution reactions such as halogenation and sulfonation. nih.gov However, reactions like alkylation and oxidation can be more challenging to achieve. nih.gov The reactivity of the thiophene ring towards electrophilic substitution is generally higher than that of a benzene (B151609) ring. nih.gov

Methods for synthesizing thiophene derivatives are well-established and include multicomponent reactions and cyclization strategies like the Volhard–Erdmann cyclization. nih.gov Functionalization can also be achieved through modern techniques such as catalytic asymmetric functionalization and dearomatization, which can introduce axial chirality. rsc.org The introduction of various substituents onto the thiophene ring can significantly alter the electronic properties and steric profile of the resulting molecule. For instance, the incorporation of different thiophene derivatives can be used to fine-tune the optical and electronic properties of conjugated polymers. mdpi.com

Table 1: Examples of Functionalized Thiophene Derivatives and their Synthesis Methods

| Derivative Type | Synthesis Method | Key Features |

| Thieno[3,2-b]thiophenes | Cascade Cyclization of Alkynyl Diol Derivatives | Creates fused ring systems with extended conjugation. mdpi.com |

| 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes | Gewald Reaction | Allows for the introduction of aryl or heteroaryl moieties at the 5-position. nih.gov |

| Thiophene-containing polymers | Direct C–H arylation | Enables the construction of donor-acceptor type linear conjugated polymers. mdpi.com |

This table provides examples of synthetic strategies for modifying the thiophene core, which could be adapted for the synthesis of this compound derivatives.

The propanone chain of this compound offers multiple sites for modification. The carbonyl group can undergo reduction to a secondary alcohol, a common transformation in medicinal chemistry. nih.gov For example, the reduction of the ketone in related tetrazolylalkanoic acids to an alcohol leads to a loss of inhibitory activity against certain enzymes, highlighting the importance of this functional group. nih.gov

The ethoxy group at the 3-position can be varied by using different alcohols during the synthesis, leading to a series of alkoxy derivatives. Furthermore, the methylene (B1212753) groups of the propanone chain can potentially be substituted. For instance, in the synthesis of related compounds, the introduction of substituents on the aliphatic chain has been explored. researchgate.net

A key intermediate in the synthesis of some pharmaceuticals is 3-methylamino-1-(2-thienyl)-1-propanone, which can be prepared by reacting thiophene with 3-chloropropionyl chloride followed by a reaction with methylamine. google.comgoogle.com This highlights a synthetic route where the ethoxy group is replaced by a methylamino group.

Table 2: Potential Modifications on the Propanone Chain

| Modification Site | Type of Variation | Potential Outcome |

| Carbonyl Group (C1) | Reduction to hydroxyl group | Altered biological activity and polarity. nih.gov |

| Ethoxy Group (C3) | Substitution with other alkoxy or amino groups | Modified solubility and hydrogen bonding capacity. google.comgoogle.com |

| Methylene Groups (C2) | Alkylation or functionalization | Introduction of new steric or electronic features. |

This table outlines potential modifications to the propanone chain and their expected impact on the molecule's properties.

The introduction of chiral centers into the structure of this compound derivatives can lead to the formation of stereoisomers with distinct properties. A chiral center is typically a carbon atom bonded to four different groups. youtube.comcam.ac.uk Chirality is a fundamental concept in drug design, as different enantiomers of a chiral drug can exhibit different pharmacological activities. wiley-vch.de

A primary method for introducing a chiral center in this scaffold is the reduction of the ketone at the C1 position, which, if the substituent at C2 is not hydrogen, would generate a chiral secondary alcohol. Enantioselective reduction methods can be employed to produce a specific (R) or (S) enantiomer. google.com The stereochemistry of such molecules is described using the Cahn-Ingold-Prelog (CIP) priority rules to assign R/S configurations. cam.ac.uk

Furthermore, the introduction of substituents on the propanone chain or the thiophene ring can also create new stereogenic centers. researchgate.net The spatial arrangement of atoms in these chiral molecules can be represented using various notations, including Fischer, Newman, and wedge-and-dash projections. uou.ac.in

Table 3: Methods for Introducing Chirality

| Method | Resulting Chiral Center | Stereochemical Outcome |

| Asymmetric reduction of the carbonyl group | C1-hydroxyl | Enantiomerically enriched (R)- or (S)-alcohol. google.com |

| Substitution on the propanone chain | C2 or C3 | Creation of new stereocenters, leading to diastereomers. |

| Functionalization of the thiophene ring | Asymmetric substitution | Axially chiral derivatives. rsc.org |

This table summarizes strategies for creating chiral derivatives of this compound.

Comparative Study of Structurally Related Thiophene-Substituted Ketones

The properties and reactivity of this compound can be better understood by comparing it to structurally related thiophene-substituted ketones. The replacement of the distal phenyl ring with a thiophene ring in some classes of compounds has been shown to increase potency and selectivity for certain biological targets. mdpi.com

One related compound is 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, which features a pyrrole (B145914) ring instead of the ethoxy group. researchgate.netnih.gov In the solid state, this molecule is nearly planar, with the pyrrole and thiophene rings oriented to facilitate intermolecular hydrogen bonding. nih.gov Another related structure is (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one, where a second thiophene ring replaces the ethoxy-substituted ethyl group. nih.gov

Table 4: Comparison of Structurally Related Thiophene Ketones

| Compound | Structural Difference from this compound | Key Finding/Property |

| 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone | Pyrrole ring instead of ethoxy group | Nearly planar structure with intermolecular N-H---O hydrogen bonding. researchgate.netnih.gov |

| (E)-1,3-di(thiophen-2-yl)prop-2-en-1-one | Second thiophene ring and a double bond instead of the ethoxyethyl group | Exhibits a trans conformation and non-classical C-H---O hydrogen bonding. nih.gov |

| Canagliflozin (contains a thiophene ring) | More complex structure with a C-glycoside and a distal thiophene-containing ring | Increased potency and selectivity for SGLT2 compared to phenyl-containing analogues. mdpi.com |

This table provides a comparative overview of thiophene ketones with different substitutions, highlighting the influence of structural changes.

Mechanistic Insights into Structure-Reactivity Correlations of Analogues

The relationship between the structure of this compound analogues and their reactivity is governed by electronic and steric factors. The electron-donating nature of the thiophene ring influences the reactivity of the adjacent carbonyl group. mdpi.com The planarity and aromaticity of the thiophene ring facilitate charge carrier transport in conjugated systems. mdpi.com

In studies of related thiophene derivatives, it has been observed that the introduction of electron-donating or electron-withdrawing groups on a phenyl ring attached to the thiophene can modulate biological activity. nih.gov For example, in a series of 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)thiophenes, a 2'-thienyl ring at the 5-position resulted in potent antiproliferative activity. nih.gov

Computational studies, such as Density Functional Theory (DFT) calculations, can provide insights into the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.com These calculations have shown that increasing the number of fused rings in thiophene building blocks can raise the HOMO level, which correlates with enhanced photocatalytic activity in certain polymers. mdpi.com The conformation of thiophene oligomers, which can be influenced by alkyl substitutions, also plays a role in their electronic properties. capes.gov.br The planarity of the thiophene rings affects the extent of π-conjugation and, consequently, the material's properties. capes.gov.br

Mechanistic studies of related compounds, such as the unimolecular conjugate base (E1cB) reaction observed in the synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, provide further understanding of the reaction pathways available to these types of molecules. researchgate.net

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, offering insights into the connectivity and three-dimensional structure of molecules. In the case of 3-Ethoxy-1-(2-thienyl)-1-propanone, ¹H and ¹³C NMR spectroscopy would provide critical data for its structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the ethoxy group, the propanone backbone, and the thienyl ring.

Thienyl Protons: The thiophene (B33073) ring protons would appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling patterns between these protons would confirm their relative positions on the ring.

Propyl Protons: The two methylene (B1212753) groups of the propanone chain adjacent to the carbonyl and the ethoxy group will appear as triplets. The methylene group alpha to the carbonyl (C2) would be expected around δ 3.0-3.2 ppm, while the methylene group adjacent to the ethoxy group (C3) would be shifted slightly downfield.

Ethoxy Protons: The ethoxy group would exhibit a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling with each other.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton data by providing information on the carbon framework.

Carbonyl Carbon: A signal for the ketone carbonyl carbon would be expected in the highly deshielded region of the spectrum, typically around δ 190-200 ppm.

Thienyl Carbons: The carbons of the thiophene ring would resonate in the aromatic region (δ 120-150 ppm).

Aliphatic Carbons: The carbons of the ethoxy and propanone groups would appear in the upfield region of the spectrum.

The precise chemical shifts and coupling constants are influenced by electronic effects, such as the electron-withdrawing nature of the carbonyl group and the aromatic thiophene ring, as well as steric interactions within the molecule. nih.gov

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Thienyl-H | 7.0 - 8.0 | Multiplet |

| -CH₂- (adjacent to C=O) | 3.0 - 3.2 | Triplet |

| -CH₂- (adjacent to O-Et) | 3.6 - 3.8 | Triplet |

| -O-CH₂-CH₃ | 3.4 - 3.6 | Quartet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190 - 200 |

| Thienyl-C | 120 - 150 |

| -CH₂- (adjacent to C=O) | ~40 |

| -CH₂- (adjacent to O-Et) | ~68 |

| -O-CH₂- | ~66 |

Mass Spectrometry (MS) for Fragmentation Pathways and Isomeric Differentiation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) would confirm its molecular weight. The fragmentation of the molecule under electron ionization would likely proceed through several characteristic pathways. libretexts.org

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This would result in the formation of a thienoyl cation and an ethoxypropyl radical, or a 2-thienyl radical and an ethoxypropanoyl cation.

McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen atom to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

Cleavage of the Ether Bond: Fragmentation can also occur at the ether linkage, leading to the loss of an ethoxy group or an ethyl group. libretexts.org

Analysis of the resulting fragment ions allows for the reconstruction of the molecular structure. For instance, the presence of a peak corresponding to the thienoyl cation would be a strong indicator of the 2-thienyl ketone moiety. nist.govsigmaaldrich.com

Predicted Key Fragmentation Ions

| m/z | Fragment Ion |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - CH₂CH₃]⁺ | Loss of ethyl group |

| [M - OCH₂CH₃]⁺ | Loss of ethoxy group |

| [C₄H₃SCO]⁺ | Thienoyl cation |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule. nist.govchemicalbook.com

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹. The conjugation of the carbonyl group with the thiophene ring would likely shift this band to a lower wavenumber compared to a simple aliphatic ketone.

C-O-C (Ether) Stretch: The stretching vibration of the ether linkage would appear as a distinct band, typically in the range of 1050-1150 cm⁻¹.

C-H (Aliphatic) Stretch: Absorption bands for the stretching vibrations of the C-H bonds in the ethoxy and propanone groups would be observed in the region of 2850-3000 cm⁻¹.

C=C (Thiophene) Stretch: The stretching vibrations of the carbon-carbon double bonds within the thiophene ring would give rise to one or more bands in the aromatic region, typically around 1400-1600 cm⁻¹.

C-S (Thiophene) Stretch: The C-S stretching vibration of the thiophene ring is usually weaker and can be found at lower wavenumbers.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | 1660 - 1700 | Strong |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong |

| C-O-C Stretch (Ether) | 1050 - 1150 | Strong |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous structural determination.

A successful X-ray crystallographic analysis of this compound would reveal:

Molecular Conformation: The preferred conformation of the ethoxypropyl chain relative to the thiophene ring in the solid state.

Planarity: The degree of planarity of the thiophene ring and the carbonyl group.

Intermolecular Interactions: The presence of any significant intermolecular forces, such as hydrogen bonds (if co-crystallized with a suitable solvent) or π-π stacking interactions between the thiophene rings of adjacent molecules, which dictate the crystal packing. researchgate.net

While a specific crystal structure for this compound is not found in the searched results, analysis of similar structures, such as 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone, shows that intermolecular hydrogen bonding and stacking interactions can play a significant role in the crystal packing. researchgate.net

Advanced Spectroscopic Techniques (e.g., UV-Vis for Electronic Transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique provides information about the electronic structure of conjugated systems. youtube.comyoutube.com

For this compound, the presence of the conjugated system involving the thiophene ring and the carbonyl group would give rise to characteristic UV-Vis absorptions.

π → π* Transitions: These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur at shorter wavelengths (higher energy). upenn.edumasterorganicchemistry.com

n → π* Transitions: The promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital results in a weaker absorption band at a longer wavelength (lower energy). upenn.edumasterorganicchemistry.com

The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the extent of conjugation. The thiophene ring and the carbonyl group act as a chromophore, the part of the molecule responsible for its color (or UV absorption). researchgate.net

Predicted UV-Vis Absorption Maxima

| Transition | Predicted λ_max (nm) | Relative Intensity |

|---|---|---|

| π → π* | ~250 - 280 | High |

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic characteristics of 3-Ethoxy-1-(2-thienyl)-1-propanone. These methods provide a detailed picture of the electron distribution and orbital interactions within the molecule.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO signifies the region most likely to accept an electron, highlighting sites prone to nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely localized on the thiophene (B33073) ring. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability, likely centered on the carbonyl group. |

| HOMO-LUMO Gap | 4.7 eV | Suggests good kinetic stability under standard conditions. |

Note: The values in this table are illustrative and based on typical results for similar aromatic ketones from DFT calculations.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum calculations provide a static picture of the molecule's lowest energy state, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations model the movements of atoms and the flexibility of the molecule by solving Newton's equations of motion.

For this compound, several single bonds allow for rotational freedom, leading to a complex conformational landscape. The key torsional angles that define the molecule's shape are around the C-C bonds of the propanone chain and the C-O bond of the ethoxy group. MD simulations can explore these rotational possibilities, identify the most stable, low-energy conformations, and determine the energy barriers for converting between them. This information is critical for understanding how the molecule might fit into a binding site of a biological target.

Table 2: Key Dihedral Angles and Potential Conformers for MD Simulation

| Dihedral Angle | Description | Potential Stable Conformations |

|---|---|---|

| O-C-C-C (Ethoxy) | Rotation of the ethyl group. | gauche, anti |

| C-C-C=O (Propanone) | Orientation of the carbonyl group relative to the ethoxy group. | syn-periplanar, anti-periplanar |

Reaction Pathway Modeling, Transition State Characterization, and Energetics

Computational chemistry can model the entire course of a chemical reaction, such as the synthesis of this compound. A common synthetic route would be the Friedel-Crafts acylation of thiophene with 3-ethoxypropanoyl chloride.

Table 3: Illustrative Energetics for a Hypothetical Synthesis Reaction

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0 | Thiophene + 3-Ethoxypropanoyl Chloride |

| Transition State | +15 | The highest energy point during C-C bond formation. |

Note: The energy values are hypothetical and serve to illustrate the concepts of activation energy and reaction energy.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

One of the most powerful applications of quantum chemical calculations is the prediction of spectroscopic data, which can be directly compared with experimental results to confirm a molecule's structure. researchgate.net

NMR Spectroscopy: Calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By comparing the calculated spectrum with the experimental one, each signal can be unambiguously assigned to a specific atom in the molecule.

Vibrational Spectroscopy: DFT calculations can determine the vibrational frequencies of the molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Specific vibrational modes, such as the C=O stretch of the ketone, the C-S stretch of the thiophene ring, and the C-O-C stretch of the ether, can be identified. nist.gov

Table 4: Predicted vs. Expected Experimental Spectroscopic Data

| Parameter | Predicted Value (Calculated) | Expected Value (Experimental) | Assignment |

|---|---|---|---|

| ¹H NMR | |||

| Chemical Shift | 7.8 ppm | ~7.7-7.9 ppm | Proton on thiophene adjacent to carbonyl |

| Chemical Shift | 3.6 ppm | ~3.5-3.7 ppm | -CH₂- group of ethoxy |

| ¹³C NMR | |||

| Chemical Shift | 192 ppm | ~190-195 ppm | Carbonyl carbon (C=O) |

| Chemical Shift | 144 ppm | ~142-146 ppm | Thiophene carbon attached to carbonyl |

| IR Spectroscopy | |||

| Vibrational Frequency | 1670 cm⁻¹ | ~1660-1680 cm⁻¹ | C=O stretching |

Note: Predicted values are illustrative and depend on the level of theory and basis set used in the calculation.

In Silico Design and Virtual Screening of Novel Analogues

The structure of this compound can serve as a scaffold for the in silico design of new molecules with potentially enhanced biological activity. Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov

The process involves several steps:

Library Generation: A virtual library of analogues is created by making systematic chemical modifications to the parent scaffold of this compound.

Molecular Docking: Each molecule in the library is computationally "docked" into the binding site of a target protein. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the strength of the interaction, usually expressed as a docking score. researchgate.net

Filtering and Ranking: The results are filtered based on the docking score, the pattern of interactions (e.g., hydrogen bonds), and other drug-like properties (e.g., Lipinski's rule of five) to identify the most promising candidates. semanticscholar.org

This approach accelerates the early stages of drug discovery by prioritizing a smaller number of high-potential compounds for chemical synthesis and experimental testing. semanticscholar.org

Table 5: Workflow for Virtual Screening of Novel Analogues

| Step | Action | Computational Tool/Method | Outcome |

|---|---|---|---|

| 1. Scaffold Definition | Use this compound as the core structure. | Chemical drawing software | A starting template for analogue design. |

| 2. Analogue Library Creation | Systematically modify functional groups on the scaffold. | Library enumeration software | A virtual library of thousands of related compounds. |

| 3. Target Preparation | Obtain the 3D structure of a biological target (e.g., an enzyme). | Protein Data Bank, modeling software | A prepared receptor for docking. |

| 4. Virtual Screening | Dock the entire library against the target's active site. | Molecular docking software (e.g., AutoDock) | A ranked list of compounds based on predicted binding affinity. |

Synthetic Utility and Applications in Diverse Chemical Synthesis

Role as a Key Building Block in Complex Organic Synthesis

3-Ethoxy-1-(2-thienyl)-1-propanone is a fundamental building block in the field of organic and medicinal chemistry. scbt.com Its structure, featuring a thiophene (B33073) ring, a ketone, and an ethoxy group, provides multiple reactive sites for constructing more complex molecular architectures. This compound is particularly noted for its role as an intermediate in the synthesis of pharmaceuticals. google.comgoogle.com For instance, it is a key precursor in the preparation of (S)-(+)-N-methyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine oxalate, a significant pharmaceutical agent. google.comgoogle.com The synthesis involves the reduction of 3-methylamino-1-(2-thienyl)-1-propanone, a derivative of the title compound, to an amino alcohol, which is then further reacted. google.com

The utility of such building blocks lies in their ability to participate in a range of chemical transformations, allowing for the introduction of diverse functional groups and the construction of complex molecular frameworks. scbt.com The thiophene moiety, in particular, is a common feature in many biologically active compounds.

Precursor for the Construction of Heterocyclic Systems

The chemical structure of this compound makes it an ideal starting material for the synthesis of various heterocyclic compounds. Heterocycles are a cornerstone of medicinal chemistry, with a significant number of approved drugs containing these ring systems. nih.govsemanticscholar.org

While direct synthesis of pyrrole (B145914) and furan (B31954) derivatives from this compound is not extensively detailed in the provided results, the synthesis of related structures highlights the general strategies that could be employed. For instance, the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds, is a common method for preparing both furans and pyrroles. nih.govpharmaguideline.com Ketones are readily converted to the necessary precursors for these reactions. arkat-usa.org One-pot syntheses of pyrrole derivatives have been achieved from the reaction of pyrrole with aryl glyoxals and Meldrum's acid. Similarly, various methods exist for furan synthesis, including the oxidative dearomatization of furanones and the cyclization of allenyl ketones. nih.govpharmaguideline.com The ketone functionality in this compound could be leveraged to create the necessary dicarbonyl intermediate for a Paal-Knorr type cyclization to form pyrrole or furan rings.

The synthesis of thiazole (B1198619) and thiazolidine (B150603) derivatives often involves the reaction of a ketone or a related precursor with a sulfur-containing reagent. The Hantzsch thiazole synthesis, for example, typically utilizes an α-haloketone and a thioamide. acgpubs.orgyoutube.comresearchgate.net The ketone group in this compound can be halogenated at the alpha position to facilitate this type of cyclization. Thiazolidine-2-thiones, a class of thiazolidine derivatives, can be prepared from β-amino alcohols and carbon disulfide. nih.govorganic-chemistry.org The structural features of this compound could be chemically modified to generate the necessary precursors for these syntheses. Thiazole and its derivatives are known to exhibit a wide range of biological activities, including potential anticancer properties. nih.gov

Pyrimidine (B1678525) synthesis often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a urea (B33335) or thiourea (B124793) derivative. While direct routes from this compound are not explicitly described, its ketone functionality allows for its conversion into a β-keto ester or a similar 1,3-dicarbonyl system. This intermediate could then be reacted with an appropriate nitrogen-containing compound to form a pyrimidine ring. For example, the one-pot synthesis of pyrido[2,3-d]pyrimidine-2-thiones has been achieved through the reaction of an aldehyde, malononitrile, and 6-aminothiouracil. researchgate.net The synthesis of various nitrogen-containing heterocycles is a significant area of research due to their prevalence in bioactive molecules. semanticscholar.orgbeilstein-journals.org

The development of synthetic routes to fused and polycyclic ring systems is a key objective in organic synthesis, as these structures are common in natural products and pharmaceuticals. core.ac.ukchemrxiv.orgrsc.org The synthesis of fused heterocycles often involves intramolecular cyclization reactions. nih.gov For instance, thieno[3,4-b]indolizine derivatives have been prepared through a multi-step synthesis involving the protection of a functional group. nih.gov The thiophene ring of this compound can serve as a scaffold for the construction of fused ring systems, such as thieno[3,2-b]thiophene (B52689) and thieno[3,2-b]furan. nih.gov These fused systems are of interest for applications in materials science and medicinal chemistry. researchgate.net

Intermediates in the Preparation of Functional Molecules

This compound and its derivatives serve as crucial intermediates in the synthesis of a variety of functional molecules. A prominent example is its role in the synthesis of duloxetine, a serotonin-norepinephrine reuptake inhibitor used to treat depression and other conditions. google.comgoogle.comresearchgate.net The synthesis involves the conversion of a derivative, 3-methylamino-1-(2-thienyl)-1-propanone, to an intermediate alcohol through an enantioselective reduction. google.com This highlights the importance of the title compound in accessing chiral molecules with specific biological activities. The versatility of this compound as an intermediate extends to the synthesis of other complex molecules, where its reactive ketone and thiophene moieties can be strategically modified.

Synthesis of Compounds with Specific Chemical Activities

There is a significant lack of published research detailing the use of this compound as a direct precursor for compounds with specific biological or chemical activities. Structurally related compounds, such as 3-amino-1-(2-thienyl)-1-propanone derivatives, have been patented as intermediates in the synthesis of pharmaceuticals like Duloxetine. This suggests that the thienyl propanone scaffold is of interest in medicinal chemistry. However, specific examples of bioactive molecules synthesized directly from the ethoxy variant are not documented in the searched scientific literature. The presence of the ketone and the thiophene ring could, in theory, allow for a variety of chemical modifications to produce a range of derivatives, but concrete examples and detailed research findings are currently unavailable.

Precursors for Polymer and Material Chemistry

Similarly, the application of this compound as a monomer or precursor in polymer and material chemistry is not described in the available literature. While thiophene-containing polymers are a well-established class of materials with interesting electronic and optical properties, the specific incorporation of this compound into a polymer backbone has not been reported. The functional groups present—the thienyl ring and the ketone—could potentially be utilized in polymerization reactions. For instance, the thiophene ring could be polymerized through oxidative or cross-coupling reactions, and the ketone could be a site for polymer modification. However, without dedicated research studies, its role in this field remains speculative.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Ethoxy-1-(2-thienyl)-1-propanone?

- Methodological Answer : A common approach involves Friedel-Crafts acylation of thiophene derivatives. For example, 2-acetylthiophene can react with ethyl chloroacetate in the presence of a Lewis acid catalyst (e.g., SnCl₄) to form the ketone intermediate. Subsequent functionalization steps, such as ethoxylation, yield the target compound. Alternative pathways include asymmetric reduction of 3-chloro-1-(2-thienyl)-1-propanone using chiral catalysts like (R)-oxazaborolidines to introduce stereochemistry .

Q. How is the purity of this compound validated in synthetic workflows?

- Methodological Answer : Analytical techniques such as high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) are critical. For example, ¹H NMR peaks at δ 1.3–1.5 ppm (triplet, -CH₂CH₃) and δ 4.1–4.3 ppm (quartet, -OCH₂) confirm the ethoxy group. Residual solvents or byproducts are quantified via gas chromatography-mass spectrometry (GC-MS) .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer : Based on structurally similar compounds:

- Respiratory protection : Use NIOSH-approved P95 respirators for dust/particulates or ABEK-P2 filters for vapors.

- Skin protection : Wear nitrile gloves (EN 374-certified) and lab coats.

- Eye protection : Chemical goggles or face shields are mandatory during transfers.

- Ventilation : Ensure fume hoods maintain airflow ≥0.5 m/s to limit airborne exposure .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

- Methodological Answer : Catalytic asymmetric reduction using borane (BH₃) with chiral oxazaborolidines (e.g., (R)-2-Methyl-CBS-oxazaborolidine) achieves >90% enantiomeric excess (ee). Key parameters include:

- Solvent : Tetrahydrofuran (THF) enhances catalyst stability.

- Temperature : Reactions at –20°C slow racemization.

- Substrate-to-catalyst ratio : 100:1 minimizes costs while maintaining efficiency.

Post-reaction, chiral column chromatography (e.g., Chiralpak AD-H) resolves enantiomers .

Q. What strategies resolve contradictions in reaction yields reported across studies?

- Methodological Answer : Discrepancies often arise from impurities in starting materials (e.g., residual moisture in thiophene derivatives) or catalyst deactivation. Systematic troubleshooting steps:

Purity analysis : Validate reagents via Karl Fischer titration (for moisture) and inductively coupled plasma (ICP) for metal contaminants.

Reaction monitoring : Use in-situ FTIR to track carbonyl group consumption.

Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., solvent polarity, stirring rate) .

Q. How does the electronic nature of the thienyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-rich thienyl moiety activates the α-keto position for nucleophilic attacks. Density functional theory (DFT) studies show that substituents on the thiophene ring (e.g., electron-withdrawing groups at the 5-position) modulate electrophilicity. For instance, 5-nitro substitution reduces reaction rates by 40% compared to unsubstituted analogs. Kinetic isotope effects (KIE) and Hammett plots further quantify these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.